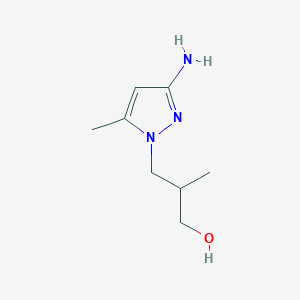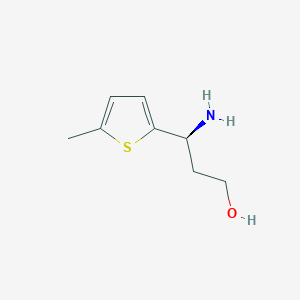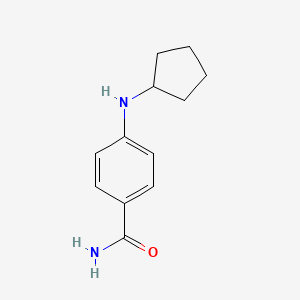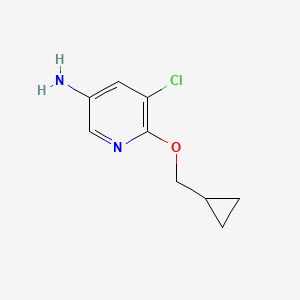amine](/img/structure/B15274177.png)
[1-(2-Chlorophenyl)-2-methylpropyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-2-methylpropylamine: is an organic compound that belongs to the class of amines It features a chlorophenyl group attached to a methylpropyl chain, which is further connected to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-2-methylpropylamine typically involves the alkylation of 2-chlorobenzyl chloride with isobutylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of 1-(2-Chlorophenyl)-2-methylpropylamine may involve continuous flow processes to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction and improve yield. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(2-Chlorophenyl)-2-methylpropylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH⁻) or alkoxide (RO⁻) ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Hydroxide (OH⁻), alkoxide (RO⁻)
Major Products Formed:
Oxidation: Nitroso or nitro derivatives
Reduction: Secondary or tertiary amines
Substitution: Hydroxyl or alkoxy derivatives
Scientific Research Applications
Chemistry: In chemistry, 1-(2-Chlorophenyl)-2-methylpropylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs targeting specific enzymes or receptors.
Medicine: In medicine, 1-(2-Chlorophenyl)-2-methylpropylamine is investigated for its potential therapeutic properties. It may have applications in the treatment of neurological disorders or as an analgesic.
Industry: Industrially, this compound is used in the manufacture of dyes, polymers, and other specialty chemicals. Its unique structure allows for modifications that can enhance the properties of the final products.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-2-methylpropylamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, thereby affecting neural signaling pathways.
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)-2-methylpropylamine
- 1-(2-Chlorophenyl)-2-methylpropylamine
- 1-(2-Chlorophenyl)-2-methylpropylamine
Comparison: Compared to its analogs, 1-(2-Chlorophenyl)-2-methylpropylamine has a unique balance of hydrophobic and hydrophilic properties due to the presence of the methylamine group. This makes it more versatile in terms of solubility and reactivity. Additionally, the chlorine atom on the phenyl ring can participate in various substitution reactions, providing opportunities for further functionalization.
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H16ClN/c1-8(2)11(13-3)9-6-4-5-7-10(9)12/h4-8,11,13H,1-3H3 |
InChI Key |
MXYPWJQFOPTFPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1Cl)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




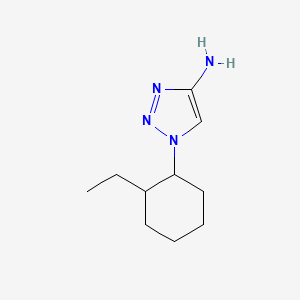
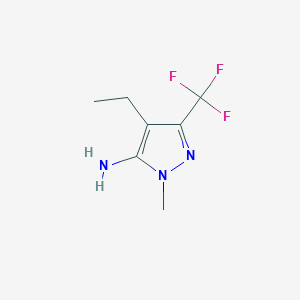
![[2-(Azetidin-3-yloxy)acetyl]urea](/img/structure/B15274131.png)

![[(4-Bromothiophen-2-yl)methyl][(5-bromothiophen-2-yl)methyl]amine](/img/structure/B15274138.png)
![6-[(Pent-1-yn-3-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B15274142.png)


